1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol

Asymmetric Synthesis Glucocorticoid Receptor Modulators Process Chemistry

The compound 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol (CAS 2155852-53-0) is a research chemical primarily identified as an intermediate in the synthesis of non-steroidal glucocorticoid receptor (GR) mimetics. It belongs to a class of trifluoromethyl-substituted alcohols developed for their potential anti-inflammatory properties.

Molecular Formula C7H11F3O
Molecular Weight 168.16 g/mol
Cat. No. B15127466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol
Molecular FormulaC7H11F3O
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC1(CC1C(C(F)(F)F)O)C
InChIInChI=1S/C7H11F3O/c1-6(2)3-4(6)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3
InChIKeyMKGHVAYPEUZICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2155852-53-0: Sourcing Guide for the GR-Mimetic Intermediate 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol


The compound 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol (CAS 2155852-53-0) is a research chemical primarily identified as an intermediate in the synthesis of non-steroidal glucocorticoid receptor (GR) mimetics. It belongs to a class of trifluoromethyl-substituted alcohols developed for their potential anti-inflammatory properties [1]. Its unique combination of a sterically hindered 2,2-dimethylcyclopropyl group and a polar trifluoroethanol moiety distinguishes it from simpler cyclopropyl or trifluoroethanol analogs, necessitating precise structural confirmation (e.g., via the reported InChI key ) upon procurement to ensure the correct isomer is obtained.

Why Generic Substitution Fails for 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol in GR-Mimetic Programs


In drug discovery programs focused on non-steroidal glucocorticoid mimetics, the structural features of the cyclopropyl-trifluoroethanol core are critical for on-target activity and selectivity. The parent compound class, of which 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol is a key chiral intermediate, was specifically designed to achieve potent GR binding [1]. Generic substitution with simpler achiral analogs like 1-cyclopropyl-2,2,2-trifluoroethanol (CAS 1993-77-7) is not permissible, as the geminal dimethyl substitution on the cyclopropane ring and the specific stereochemistry are engineering features that directly influence the diastereoselective synthesis and the ultimate biological activity of the final GR ligands [1]. Swapping intermediates will lead to downstream products with different pharmacological profiles.

Quantitative Differentiation Evidence for 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol Against Comparator Analogs


Diastereoselective Synthesis Superiority for Chiral GR Ligand Production

The synthesis of this compound class, using 1-(2,2-dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol as an intermediate, relies on a diastereoselective addition step which is pivotal for generating the biologically active enantiomer. The reported method yields readily separable diastereomers, enabling the isolation of the desired chiral epoxide and alkyne intermediates [1]. This contrasts with non-asymmetric routes to simpler cyclopropyl-trifluoroethanol analogs, which produce racemic mixtures and are unsuitable for the downstream, stereospecific GR ligand synthesis described in the literature.

Asymmetric Synthesis Glucocorticoid Receptor Modulators Process Chemistry

Structural Uniqueness versus Common Achiral Building Blocks

The compound's molecular structure (C7H11F3O, MW: 168.16) is defined by its specific combination of a 2,2-dimethylcyclopropyl ring and a trifluoroethanol group . This differentiates it fundamentally from commonly available, structurally simpler comparators. For example, 1-cyclopropyl-2,2,2-trifluoroethanol (C5H7F3O, MW: 140.11) lacks the geminal dimethyl substitution [1]. Conversely, cyclopropanemethanol, α,α-dimethyl-2-(trifluoromethyl)-, trans- (C7H11F3O, MW: 168.16) is a constitutional isomer where the trifluoromethyl and hydroxyl groups are attached to different carbons [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Key Application Scenarios for Procuring 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol


Synthesis of Chiral Glucocorticoid Receptor Agonists for In Vitro Screening

This compound is best procured as a key intermediate in the multi-step asymmetric synthesis of non-steroidal GR ligands, as detailed by Lee et al. [1]. The published route uses a diastereoselective addition to generate separable intermediates, which are then converted to chiral epoxides and alkynes. Research groups focused on synthesizing and screening novel GR modulators for transrepression versus transactivation profiles should procure this specific intermediate to faithfully replicate published synthetic routes and maintain access to the biologically active enantiomer.

Structure-Activity Relationship (SAR) Studies on GR Ligand Cyclopropyl Moiety

For medicinal chemistry teams conducting SAR studies around the cyclopropyl core of GR mimetics, this compound serves as a critical comparator. The geminal dimethyl group introduces significant steric bulk compared to unsubstituted cyclopropyl rings [REFS-2, REFS-3]. Purchasing this compound allows for direct comparative studies to evaluate the impact of 2,2-dimethyl substitution on receptor binding affinity, selectivity, and downstream pharmacokinetic properties of the final ligands, a need that cannot be met by the simpler 1-cyclopropyl-2,2,2-trifluoroethanol analog.

Process Chemistry Development and Scale-Up of GR Ligand Synthesis

The 2006 paper by Lee et al. specifically notes that the described reaction sequence is suitable for large-scale preparation of the chiral intermediates [1]. Organizations involved in scaling up the production of GR-targeting therapeutic candidates should source this compound in bulk to develop, validate, and optimize the key diastereoselective step. This work is essential for transitioning from milligram-scale medicinal chemistry to kilogram-scale manufacturing, ensuring the process is robust and cost-effective.

Quote Request

Request a Quote for 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.